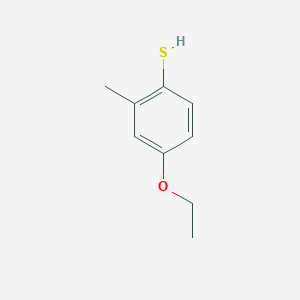

4-Ethoxy-2-methylthiophenol

Description

4-Ethoxy-2-methylthiophenol (CAS: Not explicitly provided in evidence) is a substituted thiophenol derivative featuring an ethoxy group (–OCH₂CH₃) at the para position (C4) and a methyl group (–CH₃) at the ortho position (C2) relative to the thiol (–SH) functional group. This compound belongs to a class of aromatic thiols, which are characterized by their nucleophilic reactivity due to the lone pair on sulfur. Thiophenol derivatives are widely used in organic synthesis, coordination chemistry, and materials science due to their ability to act as ligands or building blocks for heterocycles.

Properties

IUPAC Name |

4-ethoxy-2-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-10-8-4-5-9(11)7(2)6-8/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXDTMSSRHQVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methylthiophenol typically involves the introduction of the ethoxy and methyl groups onto the thiophenol structure. One common method includes the alkylation of 4-ethoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylthiophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides or hydrogenated thiophenols.

Substitution: Various substituted thiophenols depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2-methylthiophenol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its thiol group.

Industry: Used in the production of dyes, polymers, and other materials requiring specific functional groups.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to changes in cellular processes. The ethoxy and methyl groups may influence the compound’s solubility and membrane permeability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Ethoxy-2-methylthiophenol can be compared to the following analogous compounds, highlighting differences in substituents, physicochemical properties, and reactivity:

Table 1: Comparison of this compound with Structural Analogs

Key Comparative Analysis

Substituent Effects on Lipophilicity and Reactivity: The ethoxy group in this compound increases lipophilicity compared to its methoxy analog (2-Methyl-4-methoxy thiophenol) due to the longer alkyl chain . This property may enhance solubility in organic solvents, favoring use in hydrophobic reaction environments.

Electronic Effects: In 3-Ethoxythiophenol, the ethoxy group at C3 creates distinct electronic effects compared to the para-substituted this compound. Para substitution generally allows for better resonance stabilization of the aromatic ring, which could stabilize intermediates in electrophilic substitution reactions .

Melting Points and Crystallinity: While melting points for thiophenol derivatives are sparsely reported, the structurally related Schiff base (E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol exhibits a high melting point (365–367 K) due to hydrogen bonding and planar molecular geometry . This suggests that this compound, if crystallized, may also form stable crystals, though its melting point remains undocumented.

Applications in Coordination Chemistry: Thiophenol derivatives like 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol are used as ligands for metal complexes .

However, analogous protocols involving boronic acids or aldehyde-amine condensations (as in ) could be adapted.

Biological Activity

4-Ethoxy-2-methylthiophenol is an organosulfur compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and possible therapeutic properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thiophenol backbone with an ethoxy group and a methyl substituent, which contributes to its chemical reactivity and potential biological interactions.

The biological activity of this compound primarily arises from its ability to act as an electrophile. This interaction can lead to:

- Covalent modification of proteins and nucleic acids.

- Alteration of enzymatic activities , potentially leading to therapeutic effects or toxicity depending on the target.

- Influence on signaling pathways , particularly those involving oxidative stress and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various pathogens:

| Activity | Target Organism | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate inhibition |

| Antifungal | Candida albicans | Significant inhibition |

These findings suggest that the compound could be beneficial in treating infections caused by these organisms.

Antioxidant Activity

This compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Activation of Nrf2 leads to increased expression of antioxidant enzymes, enhancing cellular protection against reactive oxygen species (ROS) and inflammation. This property may have implications for therapeutic applications in conditions characterized by oxidative stress.

Case Studies

- Study on Antimicrobial Effects : A study published in Organic & Biomolecular Chemistry investigated the antimicrobial properties of various organosulfur compounds, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria while showing promising antifungal effects against Candida species .

- Nrf2 Activation Study : In a separate investigation into organosulfur compounds as Nrf2 activators, it was found that this compound significantly upregulated genes involved in antioxidant responses. This suggests potential therapeutic applications in conditions characterized by oxidative stress .

Synthesis and Applications

The synthesis of this compound typically involves:

- Electrophilic substitution reactions on chlorinated aromatic precursors.

- Methylation reactions to introduce the methyl sulfide group.

Applications extend beyond medicinal chemistry; it is also explored as an intermediate in the synthesis of more complex organic molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.